molecular formula C25H21N3O4 B7695890 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide

カタログ番号 B7695890
分子量: 427.5 g/mol
InChIキー: BHMCGXWUPKVYQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, also known as HMN-176, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2000 by the pharmaceutical company Helsinn Healthcare, and since then, it has been the subject of numerous scientific studies.

作用機序

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide involves the inhibition of topoisomerase I, which is an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the replication of cancer cells and viral particles. The inhibition of topoisomerase I leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In viral infections, this compound has been shown to inhibit viral replication and reduce the viral load in infected cells. The toxicity and pharmacokinetics of this compound have also been studied, and it has been shown to have low toxicity and good bioavailability.

実験室実験の利点と制限

The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide in lab experiments include its high potency and specificity for topoisomerase I, its low toxicity, and its ability to inhibit the growth of various cancer cell lines and viral particles. The limitations include the need for optimization of the synthesis method to increase yield and purity, the need for further studies to determine the optimal dosage and treatment regimen, and the need for further studies to determine the potential side effects of long-term use.

将来の方向性

There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide. One direction is the optimization of the synthesis method to increase yield and purity. Another direction is the further study of the optimal dosage and treatment regimen for different types of cancer and viral infections. Additionally, the potential side effects of long-term use need to be studied. The use of this compound in combination with other anti-cancer drugs or antiviral agents also needs to be explored. Finally, the potential use of this compound in other diseases, such as autoimmune disorders, should be investigated.

合成法

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and potassium cyanide to form the intermediate 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-nitrobenzoyl chloride and o-toluidine to form the final product, this compound. The synthesis method has been optimized over the years to increase the yield and purity of the final product.

科学的研究の応用

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and cell division. This compound has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to its anti-cancer properties, this compound has been studied for its potential use in the treatment of viral infections, such as hepatitis B and C.

特性

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-6-3-4-9-22(16)27(25(30)18-10-12-21(13-11-18)28(31)32)15-20-14-19-8-5-7-17(2)23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMCGXWUPKVYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。